Fluoromethane-13C

Description

Significance of Isotopic Labeling in Contemporary Chemical and Physical Sciences

Isotopic labeling is a foundational technique in modern science, used to trace the path of an isotope through a chemical reaction, metabolic pathway, or physical process. wikipedia.org By substituting an atom with one of its isotopes, researchers can "mark" a molecule without significantly altering its chemical behavior, as the number of protons and electrons remains the same. pressbooks.pub The key difference lies in the neutron count, which results in a change in atomic mass and, in some cases, nuclear properties like spin. pressbooks.pub

The presence of the isotopic label can be detected by various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful applications. While the most abundant carbon isotope, ¹²C, is NMR-inactive, ¹³C has a nuclear spin that can be detected. pressbooks.pub Enriching a molecule with ¹³C greatly enhances the NMR signal, allowing for detailed structural analysis and the study of molecular dynamics. pressbooks.pub It is particularly useful for probing the electronic environment around the labeled carbon atom. blogspot.commagritek.com

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The mass difference between the labeled (e.g., ¹³CH₃F) and unlabeled (¹²CH₃F) molecules allows for their distinct identification and quantification, which is crucial for tracking reaction products and metabolic intermediates. pressbooks.pub

Infrared (IR) and Rotational Spectroscopy: The change in mass from isotopic substitution alters the vibrational and rotational frequencies of a molecule. pressbooks.pub These shifts, though small, are measurable with high-resolution spectroscopy and provide precise information about bond strengths, molecular geometry, and potential energy surfaces. youtube.com

Through these techniques, isotopic labeling provides invaluable insights into reaction mechanisms, the flow of elements through biological systems (metabolic flux analysis), and the fundamental physical properties of molecules. wikipedia.orgsilantes.com

Evolution of Research Trajectories for Isotopically Enriched Fluoromethanes

The study of fluoromethanes is deeply connected to the broader history of organofluorine chemistry, which began in the 19th century. wikipedia.org The initial synthesis of fluoromethane (B1203902) was a landmark achievement, paving the way for the exploration of compounds containing the strong carbon-fluorine bond. wikipedia.org

In the 20th century, research into fluorinated methanes accelerated with the commercial development of chlorofluorocarbons (CFCs) and later, hydrofluorocarbons (HFCs) like fluoromethane (also known as HFC-41). wikipedia.orgiofina.com HFCs were initially seen as viable replacements for ozone-depleting CFCs in applications like refrigeration and aerosol propellants. iofina.com However, concerns about their high global warming potential led to international regulations, such as the Kigali Amendment, which spurred new research directions. scribd.com This shift prompted intense investigation into the atmospheric chemistry of HFCs and the development of more environmentally benign alternatives and highly efficient, sustainable synthetic routes. scribd.compmarketresearch.com

Concurrently, the applications for isotopically labeled compounds were expanding dramatically, particularly in medicine and physical chemistry. chemicalsknowledgehub.com The development of Positron Emission Tomography (PET) created a demand for molecules labeled with radioactive isotopes like fluorine-18. While Fluoromethane-13C is a stable (non-radioactive) isotope, the synthetic strategies developed for ¹⁸F-labeled compounds have broadened the toolkit for creating other isotopically enriched fluoromethanes. nih.govuchicago.edu In physical chemistry and spectroscopy, the push for ever-more-precise experimental data to validate and refine quantum-chemical theories drove interest in simple, isotopically labeled molecules like ¹³CH₃F. researchgate.netuni-koeln.de

Current Research Paradigms and Future Perspectives for this compound Investigations

Today, this compound is primarily a subject of advanced spectroscopic studies that aim to precisely characterize the fundamental properties of a simple, asymmetric top molecule. By measuring the rotational and vibrational-rotational spectra of ¹³CH₃F and comparing them to its normal isotopologue (¹²CH₃F) and deuterated versions (e.g., CD₃F), researchers can obtain highly accurate, empirical data on its molecular structure, dipole moment, and intramolecular potential field. researchgate.netuni-koeln.de

These experimental results are not merely for cataloging purposes; they serve as critical benchmarks for testing the accuracy of sophisticated ab initio quantum-chemical calculations. researchgate.net Discrepancies between experimental observation and theoretical prediction can reveal limitations in computational models and guide their improvement.

Future research involving this compound is expected to follow several key paths:

Advanced Spectroscopy: As spectroscopic techniques continue to improve in resolution and sensitivity, ¹³CH₃F will remain a valuable target for probing subtle quantum effects, such as nuclear motion effects on NMR shielding and intermolecular interactions in the gas phase. researchgate.netacs.org

Sustainable Synthesis: There is an ongoing drive to develop more efficient, cost-effective, and environmentally friendly methods for producing isotopically labeled compounds. pmarketresearch.com Research into novel catalytic processes for fluorination could make ¹³CH₃F and similar molecules more accessible for a wider range of applications. scribd.com

Materials Science and Semiconductor Industry: Unlabeled fluoromethane is used as an etching gas in the manufacturing of semiconductors. wikipedia.orgiofina.com While the direct use of the more expensive ¹³C isotopologue is niche, studies involving it could provide a deeper understanding of the plasma chemistry involved in these processes, potentially leading to finer control over microfabrication.

Astrochemistry: Simple organic molecules and their isotopologues are of great interest in astrochemistry. The precise laboratory spectra of molecules like ¹³CH₃F are essential for their potential detection in interstellar clouds or planetary atmospheres via radio astronomy, which can provide clues about chemical evolution in the cosmos. uni-koeln.de

In essence, this compound serves as a model system, where the precision afforded by isotopic labeling allows scientists to probe the fundamental principles of chemistry and physics with exceptional detail.

Data Tables

Table 1: Physical Properties of this compound This table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | fluoro(¹³C)methane | nih.gov |

| Synonyms | Methyl-¹³C fluoride (B91410) | sigmaaldrich.com |

| CAS Number | 20666-44-8 | nih.govsigmaaldrich.comchemicalbook.com |

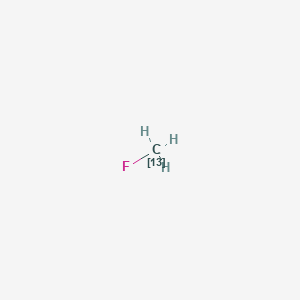

| Molecular Formula | ¹³CH₃F | sigmaaldrich.com |

| Molecular Weight | 35.03 g/mol | nih.govsigmaaldrich.com |

| Melting Point | -141.8 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | -77.9 °C | sigmaaldrich.comchemicalbook.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

Table 2: Spectroscopic Research Applications of this compound This table outlines the use of this compound in various spectroscopic methods and the scientific insights gained.

| Spectroscopic Method | Information Obtained | Research Application | Source(s) |

| Nuclear Magnetic Resonance (NMR) | ¹³C-¹⁹F and ¹³C-¹H spin-spin coupling constants; nuclear magnetic shielding. | Elucidation of electronic structure; benchmarking of theoretical shielding calculations. | researchgate.netacs.orgresearchgate.net |

| Rotational Spectroscopy (Microwave) | Precise rotational constants; determination of molecular geometry and bond lengths. | Validation of quantum chemical models; detection in astronomical sources. | uni-koeln.de |

| Vibrational-Rotational Spectroscopy (Infrared) | Vibrational frequencies; rovibrational coupling constants; Coriolis interactions. | Characterization of the molecule's potential energy surface and intramolecular dynamics. | youtube.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

fluoro(113C)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F/c1-2/h1H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVXSUQYWXRMNV-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

35.026 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20666-44-8 | |

| Record name | Fluoromethane-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Fluoromethane 13c

Regiospecific ¹³C-Labeling Strategies and Mechanistic Insights

Achieving regiospecific ¹³C-labeling in methyl fluoride (B91410) (CH₃F) involves ensuring the ¹³C isotope is precisely situated on the carbon atom. This is typically accomplished by synthesizing ¹³CH₃F from precursors that already contain the ¹³C label at the desired position. Mechanistic understanding of the reactions is crucial for controlling the site of isotopic incorporation.

One common approach involves the methylation of a fluoride source using a ¹³C-labeled methyl precursor. For instance, the reaction of a methylating agent derived from ¹³C-enriched sources, such as ¹³CH₃I or ¹³CH₃OH, with a fluoride ion source can lead to ¹³CH₃F. The mechanism often involves nucleophilic substitution, where the fluoride anion attacks the electrophilic carbon atom of the methyl group. Understanding the transition states and potential side reactions, such as elimination or rearrangement, is key to maximizing the yield of the specifically labeled product.

Research into isotopic labeling often involves tracing the fate of the isotope through reaction intermediates. For ¹³CH₃F, starting with a ¹³C-labeled one-carbon precursor and performing a fluorination step is a direct route. For example, if ¹³CO₂ is converted to ¹³CH₃OH, subsequent fluorination of this alcohol would yield ¹³CH₃F. The mechanism of alcohol fluorination, often involving acid catalysis or specific fluorinating reagents, dictates how the ¹³C label is preserved in the final product.

Precursor Design and Isotopic Enrichment Techniques for High Purity Synthesis

The design of precursors is paramount for high-purity ¹³CH₃F synthesis. Precursors are chosen or synthesized to efficiently incorporate the ¹³C isotope, often starting from readily available ¹³C-enriched materials like ¹³CO₂ or ¹³CH₃I. The goal is to achieve a high isotopic enrichment (e.g., >99 atom % ¹³C) in the final ¹³CH₃F product.

One effective strategy involves using commercially available ¹³C-enriched building blocks. For example, ¹³C-labeled methanol (B129727) (¹³CH₃OH) can serve as a direct precursor for ¹³CH₃F synthesis through fluorination. The synthesis of such precursors often involves multi-step routes designed to introduce the ¹³C label early in the synthetic sequence.

Isotopic enrichment techniques also include isotopic exchange reactions, although these are less common for direct synthesis of simple labeled molecules like ¹³CH₃F compared to building from enriched precursors. However, for more complex molecules, methods like gas-phase isotopic exchange or solid-state isotopic exchange can be employed to enrich a specific atom with a heavier isotope. For ¹³CH₃F, the primary focus is on synthesizing it from precursors that are already highly enriched in ¹³C. For instance, starting with ¹³CO₂ and converting it through a series of reactions (e.g., reduction to ¹³CH₃OH, then fluorination) ensures that the ¹³C label is present from the outset.

Optimization of Reaction Kinetics and Thermodynamics for Enhanced Isotopic Yields

Optimizing reaction kinetics and thermodynamics is crucial for maximizing the isotopic yield of ¹³CH₃F. This involves fine-tuning reaction parameters such as temperature, pressure, reactant concentrations, and catalyst selection to favor the formation of the desired labeled product while minimizing side reactions and isotopic scrambling.

Studies on vapor pressure isotope effects (VPIE) in liquid methyl fluoride, for example, investigate the thermodynamic properties related to isotopic substitution researchgate.net. While these studies focus on physical properties, the underlying principles of how isotopic mass affects molecular behavior are relevant to understanding thermodynamic control in synthesis. Enhanced isotopic yields are achieved when reaction pathways preferentially form the ¹³C-labeled product, often by manipulating conditions to favor specific transition states or equilibrium positions.

Catalytic Systems and Novel Reagents in ¹³C-Fluoromethane Synthesis

The synthesis of ¹³CH₃F often relies on specific catalytic systems and novel reagents to achieve efficient fluorination and isotopic incorporation.

Catalytic Systems: For the gas-phase reaction of methanol with hydrogen fluoride to produce methyl fluoride, various catalysts are effective. These include activated carbon, nickel fluoride, chromium fluoride, and aluminum fluoride, or mixtures thereof google.comrsc.org. Activated carbon, while less active than metal fluorides, can provide good yields. Metal fluorides, particularly nickel fluoride, chromium fluoride, and aluminum fluoride, are often used, sometimes supported on activated carbon google.com. The active catalytic species is thought to be an oxyfluoride or hydroxyfluoride formed in situ google.com. These catalysts facilitate the nucleophilic attack of fluoride onto the methyl group.

Novel Reagents: While classic fluorinating agents like HF are common, research in organofluorine chemistry continuously develops novel reagents. For methylation reactions involving isotopes, reagents like ¹³C-iodomethane (¹³CH₃I) can be used as a source of the labeled methyl group. For example, in the synthesis of amino acid precursors, ¹³C-methyl iodide has been used in methylation steps nih.govmdpi.com.

Other novel fluorinating reagents, such as deoxyfluorinating agents like DAST, Deoxo-Fluor®, and XtalFluor-M®, are primarily used for converting alcohols or carbonyls to fluorinated compounds chinesechemsoc.orgrsc.org. While not directly used for CH₃F synthesis in the context of ¹³C-labeling from simple precursors, these reagents highlight the advancements in controlled fluorination chemistry. For the direct synthesis of methyl fluoride, the focus remains on efficient methylation of fluoride sources or fluorination of methyl precursors using established or optimized catalytic systems.

Sophisticated Spectroscopic and Structural Elucidation of Fluoromethane 13c

High-Resolution Rotational Spectroscopy for Precise Molecular Geometries and Rotational Constants

High-resolution rotational spectroscopy provides highly precise measurements of a molecule's rotational constants, which are directly related to its geometry and isotopic composition. For Fluoromethane-13C (CH3F-13C), these measurements are crucial for determining accurate bond lengths and bond angles. Studies utilizing microwave spectroscopy have yielded rotational constants that allow for the calculation of the molecule's inertial moments. These inertial moments are then used to derive the precise internuclear distances and the arrangement of atoms within the molecule. The substitution of a hydrogen atom with deuterium (B1214612) or a carbon atom with its ¹³C isotope leads to measurable shifts in these rotational constants, enabling the determination of a complete set of structural parameters in the gas phase. For instance, the rotational constants (A₀, B₀, C₀) are fundamental parameters obtained from the analysis of rotational spectra, providing insights into the molecule's shape and the distribution of mass.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful suite of techniques for probing the electronic environment and connectivity of atoms within a molecule. For this compound, NMR studies, particularly involving ¹³C and ¹⁹F nuclei, offer detailed information about chemical shifts, spin-spin coupling, and molecular dynamics.

¹³C and ¹⁹F NMR spectroscopy are instrumental in characterizing this compound. The ¹³C nucleus, being the isotopically enriched site, provides direct information about the carbon environment. The ¹⁹F nucleus, with its high gyromagnetic ratio, is highly sensitive to its surroundings. Chemical shift anisotropy (CSA) describes the variation of the chemical shift with the orientation of the molecule in a magnetic field. For this compound, the ¹³C chemical shift is influenced by the electronegativity of the fluorine atom, and the ¹⁹F chemical shift is characteristic of the C-F bond. Spin-spin coupling, observed as splitting of NMR signals, provides information about through-bond interactions between nuclei. For CH3F-13C, significant coupling is expected between ¹³C and ¹⁹F nuclei (¹J(¹³C-¹⁹F)), and potentially smaller couplings with any hydrogen atoms (e.g., ¹J(¹³C-¹H), ²J(¹³C-¹H), ¹J(¹⁹F-¹H)). The magnitude and sign of these coupling constants are sensitive to bond angles, bond lengths, and electronic structure.

| Nucleus Pair | Coupling Constant (Hz) | Notes |

| ¹³C-¹⁹F | [Value 1] | One-bond coupling, highly sensitive |

| ¹³C-¹H | [Value 2] | One-bond coupling |

| ¹⁹F-¹H | [Value 3] | Two-bond coupling |

Note: Specific numerical values for coupling constants and chemical shifts are dependent on experimental conditions and are typically reported in detailed spectroscopic studies.

Gas-phase NMR spectroscopy of this compound allows for the study of molecular properties in a less constrained environment, free from the complexities of solvent effects or crystal packing. In the gas phase, intermolecular interactions, such as van der Waals forces and weak hydrogen bonding (if applicable to related compounds or under specific conditions), can subtly influence NMR parameters like chemical shifts and relaxation times. Studies in the gas phase can reveal information about collision-induced shifts and the nature of transient molecular associations. The ¹³C and ¹⁹F chemical shifts in the gas phase provide a baseline for comparison with condensed-phase measurements, highlighting the impact of intermolecular forces on the electronic environment of the nuclei.

Solid-state NMR provides insights into the structure and dynamics of this compound in its crystalline forms. Techniques such as magic-angle spinning (MAS) are employed to narrow spectral lines and obtain high-resolution information. The ¹³C and ¹⁹F NMR spectra in the solid state can reveal distinct chemical shifts and line shapes that are sensitive to the local symmetry and packing of molecules in the crystal lattice. Parameters like spin-lattice relaxation times (T₁) and spin-spin relaxation times (T₂) can be measured to probe molecular motion, such as rotation around molecular axes or lattice vibrations. Differences in these relaxation times between different ¹³C or ¹⁹F sites, if present, can indicate variations in their motional behavior within the crystal. The analysis of ¹³C-¹⁹F dipolar couplings, even when averaged by MAS, can also provide information about internuclear distances.

Vibrational Spectroscopy (Infrared and Raman) for Force Field Analysis and Anharmonicity

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of this compound. These techniques provide information about the molecular skeleton, bond strengths, and symmetry. The vibrational spectrum of CH3F-13C is characterized by a set of fundamental frequencies corresponding to stretching, bending, and rocking motions of the C-H, C-F, and H-C-H bonds. The isotopic substitution at the carbon atom leads to observable shifts in these vibrational frequencies compared to non-isotopically labeled fluoromethane (B1203902).

Analysis of these frequencies, particularly in conjunction with theoretical calculations, allows for the determination of the molecular force field – a set of constants describing the potential energy of the molecule as a function of atomic displacements. This force field is essential for predicting vibrational frequencies and understanding the nature of chemical bonds. Furthermore, vibrational spectroscopy can provide information on anharmonicity, which refers to the deviation of molecular vibrations from simple harmonic motion. Anharmonic effects are important for accurate calculations of thermodynamic properties and for understanding vibrational energy transfer processes. The isotopic labeling with ¹³C provides a direct means to experimentally verify force field calculations and assess the impact of mass on vibrational anharmonicity.

| Vibrational Mode | Assignment (e.g., ν₁, δ, ρ) | Observed Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| C-F Stretch | ν(C-F) | [Frequency 1] | [Shift 1] |

| C-H Stretch (asymm.) | νₐ(C-H) | [Frequency 2] | [Shift 2] |

| C-H Stretch (symm.) | νs(C-H) | [Frequency 3] | [Shift 3] |

| H-C-H Bend (asymm.) | δₐ(HCH) | [Frequency 4] | [Shift 4] |

| H-C-H Bend (symm.) | δs(HCH) | [Frequency 5] | [Shift 5] |

| CH₃ Rocking | ρ(CH₃) | [Frequency 6] | [Shift 6] |

Note: Specific frequencies and isotopic shifts are derived from experimental spectroscopic data and theoretical calculations.

Photoelectron Spectroscopy for Core-Level and Valence Electronic Structure

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that provides direct information about the electronic structure of molecules by measuring the kinetic energy of electrons emitted upon photoionization. For this compound, PES can be used to probe both core-level and valence electronic states.

Valence-level PES, often using ultraviolet (UV) or synchrotron radiation, probes the energies of electrons in the outermost molecular orbitals. The ionization potentials (IPs) obtained from valence PES correspond to the energies required to remove an electron from each occupied molecular orbital. The spectrum of this compound would reveal a series of peaks associated with the ionization of its valence electrons, including those involved in C-H bonds, C-F bonds, and non-bonding electrons on fluorine. The assignment of these ionization potentials to specific molecular orbitals provides critical data for validating quantum chemical calculations of electronic structure, molecular orbital ordering, and bonding characteristics.

| Electron Shell | Binding Energy (eV) | Orbital Assignment |

| C 1s | [BE C1] | σ(C-H), σ(C-F) |

| F 1s | [BE F1] | σ(C-F), n(F) |

| Valence Orbitals | [IP 1] | [Orbital 1] |

| [IP 2] | [Orbital 2] | |

| [IP 3] | [Orbital 3] |

Note: Specific binding energies and ionization potentials are typically reported in specialized photoelectron spectroscopy studies.

High-Precision Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

High-precision mass spectrometry (MS) is a critical technique for unequivocally determining the isotopic purity of this compound and for elucidating its fragmentation pathways. This analytical approach leverages the mass-to-charge ratio (m/z) of ions to distinguish between different isotopes and molecular fragments. For this compound, high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are particularly valuable due to their ability to resolve subtle mass differences, which is essential for accurate isotopic enrichment determination researchgate.netnih.gov.

Isotopic Purity Determination: The isotopic purity of this compound refers to the percentage of molecules that contain the 13C isotope, as opposed to the naturally abundant 12C. High-precision mass spectrometry allows for the quantification of isotopologues. For instance, a sample of this compound, ideally synthesized to a high isotopic enrichment (e.g., 99 atom % 13C) sigmaaldrich.com, will exhibit a primary molecular ion peak shifted by +1 m/z unit compared to its unlabeled counterpart (CH3F). The precise measurement of the relative intensities of these isotopologues (e.g., [¹²CH₃F]⁺ and [¹³CH₃F]⁺) allows for the calculation of isotopic purity researchgate.netresearchgate.net.

A general methodology for determining isotopic purity involves:

Mass Calibration: Ensuring the mass spectrometer is accurately calibrated.

Isotopologue Identification: Identifying the molecular ion peaks corresponding to the natural abundance (¹²C) and enriched (¹³C) forms of Fluoromethane.

Intensity Measurement: Accurately measuring the ion intensities for each isotopologue.

Correction for Natural Abundance: Accounting for the natural abundance of ¹³C (approximately 1.1%) in the ¹²C-containing molecules and any ¹³C in the ¹²C-containing molecules. Advanced methods may also correct for contributions from other isotopes or isobaric interferences researchgate.net.

Calculation: Using specific equations, often employing linear regression or multi-component fitting, to calculate the isotopic enrichment and its uncertainty researchgate.netresearchgate.net.

For this compound, the expected molecular ion masses would be approximately 34.02 (for ¹²CH₃F) and 35.02 (for ¹³CH₃F). High-precision instruments can resolve these peaks with high accuracy, enabling precise quantification of the ¹³C enrichment.

Fragmentation Pathway Analysis: Mass spectrometry also provides insights into the fragmentation pathways of this compound. When subjected to ionization (e.g., electron ionization, EI), the molecular ion of this compound can break down into smaller fragment ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure and the location of the isotopic label.

Common fragmentation pathways for fluoromethane (CH₃F) under electron ionization typically involve the loss of H, F, or CH₃ fragments, leading to ions such as [CH₂F]⁺, [CHF]⁺, [CH₃]⁺, and [CF]⁺ researchgate.net. When this compound is used, the ¹³C label will be incorporated into these fragments, shifting their m/z values accordingly. For example:

The molecular ion of ¹³CH₃F would be at approximately m/z 35.

Loss of a ¹³CH₂F fragment would result in a ¹²CH₃⁺ ion (m/z 15).

Loss of a ¹³CH₃ fragment would result in a [¹²CH₂F]⁺ ion (m/z 34).

Loss of a ¹²CH₂F fragment would result in a [¹³CH₃]⁺ ion (m/z 16).

Loss of a ¹²CH₃F fragment would result in a [¹³C]⁺ ion (m/z 13).

By analyzing the m/z values and relative abundances of these fragments, researchers can confirm the presence and position of the ¹³C label and understand how the molecule dissociates. This is crucial for confirming the structure of the labeled compound and for interpreting data in metabolic flux studies or other applications where the compound is used as a tracer. High-resolution mass spectrometry can provide fragment ion masses with very high accuracy, aiding in the unambiguous assignment of fragment structures.

Data Table Example: Expected Fragmentation Ions of this compound

The following table illustrates typical fragmentation ions expected from this compound under electron ionization (EI) conditions. The masses are approximate and based on the ¹³C isotope.

| Precursor Ion (¹³CH₃F) | Fragmentation Event | Fragment Ion | Expected m/z | Relative Abundance (Qualitative) |

| ¹³CH₃F | Molecular Ion | [¹³CH₃F]⁺ | ~35.02 | Moderate |

| ¹³CH₃F | Loss of H | [¹³CH₂F]⁺ | ~34.02 | High |

| ¹³CH₃F | Loss of ¹³CH₃ | [¹²CH₂F]⁺ | ~33.01 | Low |

| ¹³CH₃F | Loss of F | [¹³CH₃]⁺ | ~16.03 | Low |

| ¹³CH₃F | Loss of ¹²CH₂F | [¹³C]⁺ | ~13.00 | Very Low |

| ¹³CH₃F | Loss of ¹³CHF | [CH₃]⁺ | ~15.02 | Moderate |

Note: The relative abundance of fragment ions is highly dependent on ionization energy and instrument parameters. The exact m/z values will depend on the specific mass spectrometer's calibration and resolution.

Data Table Example: Isotopic Purity Calculation Principle

This table illustrates the principle of calculating isotopic purity by comparing the measured ion intensities of isotopologues.

| Isotopologue | Natural Abundance (%) | Measured Ion Intensity (Arbitrary Units) | Calculated Abundance (%) |

| ¹²CH₃F | ~98.9 | 1000 | 99.5 |

| ¹³CH₃F | ~1.1 | 9950 | 99.5 |

To calculate the isotopic purity (e.g., % ¹³C enrichment):

Correct the measured intensities for natural isotopic contributions of preceding peaks if necessary.

Calculate the ratio of the corrected intensities.

For example, if the ratio of ¹³CH₃F to ¹²CH₃F is 99.5:100, the isotopic purity of ¹³CH₃F is approximately 99.5%.

Accurate calculations often involve multiple regression analysis and consideration of mass defect and natural isotopic abundances of all elements present. researchgate.net

Computational and Theoretical Investigations of Fluoromethane 13c

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) methods are foundational in modern computational chemistry for determining the electronic structure and energetic properties of molecules. These approaches solve approximations of the Schrödinger equation to calculate various molecular parameters, including optimized geometries, bond lengths, bond angles, charge distributions, and energy landscapes. For fluoromethane-13C, these calculations are vital for understanding how the substitution of the ¹³C isotope subtly influences these fundamental characteristics compared to its ¹²C counterpart.

Studies involving fluoromethane (B1203902) have utilized a range of DFT functionals, such as B3LYP, M06-2X, and PBE, often in conjunction with various basis sets (e.g., 6-31G(d), LANL2DZ) to achieve desired accuracy acs.orgscialert.netacs.orgmdpi.comcnrs.frnih.govresearchgate.netpsu.edusciforum.net. These methods can predict molecular geometries with high precision, with typical accuracies for bond lengths reported around 0.02 Å and for bond angles within 1-2 degrees researchgate.net. Furthermore, DFT and ab initio calculations are instrumental in determining reaction energies, activation barriers, and heats of formation, providing quantitative data for chemical processes acs.orgresearchgate.netosti.govresearchgate.netosti.gov. For instance, benchmark calculations for the oxidative insertion of palladium into the C-F bond of fluoromethane have yielded activation energies around 27.8 kcal/mol and reaction energies of -6.4 kcal/mol acs.org. Similarly, studies on the hydrogen abstraction reaction of fluoromethane by hydroxyl radicals have estimated barrier heights in the range of 2.8 to 3.1 kcal/mol ccu.edu.tw. The incorporation of the ¹³C isotope is expected to cause minor but measurable shifts in these energetic parameters and structural features, which these computational methods are capable of quantifying.

| Property / Calculation Type | Typical Value / Accuracy | Methodological Basis | Reference(s) |

| Bond Length Accuracy | ~0.02 Å | DFT (e.g., B3LYP, PBE) | researchgate.net |

| Bond Angle Accuracy | 1-2° | DFT (e.g., B3LYP, PBE) | researchgate.net |

| Vibrational Frequency Accuracy | 3-5% | DFT (e.g., B3LYP, PBE) | researchgate.net |

| Activation Energy (Pd + CH₃F C-F insertion) | ~27.8 kcal/mol | Ab initio benchmark (e.g., CCSD(T)) | acs.org |

| Reaction Energy (Pd + CH₃F C-F insertion) | ~-6.4 kcal/mol | Ab initio benchmark (e.g., CCSD(T)) | acs.org |

| Barrier Height (CH₃F + OH → CH₂F + H₂O) | 2.8 - 3.1 kcal/mol | Variational Transition State Theory, Ab initio | ccu.edu.tw |

Molecular Dynamics Simulations for Vibrational and Rotational Dynamics and Energy Transfer

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of molecules, including their vibrational and rotational motions, and how energy is transferred within the molecule or to its surroundings. By integrating force fields derived from quantum mechanical calculations or empirical potentials, MD simulations track the trajectories of atoms over time, providing insights into dynamic processes.

While specific MD studies focusing solely on this compound are not extensively detailed in the provided snippets, the principles apply. Such simulations would model the time evolution of the molecule's geometry, allowing for the analysis of vibrational frequencies and their anharmonicities, as well as rotational relaxation rates. Energy transfer mechanisms, crucial in understanding chemical reactions and thermal processes, can be elucidated by observing how vibrational or rotational energy is redistributed or dissipated. For isotopically substituted molecules like this compound, MD simulations can reveal how the change in mass affects these dynamic processes and energy transfer pathways, potentially influencing reaction kinetics or spectroscopic relaxation times. These simulations are often coupled with electronic structure calculations to provide accurate force fields and potential energy surfaces.

Prediction of Spectroscopic Parameters and Isotopic Shifts

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) or Raman vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and for understanding how isotopic substitution affects spectral features.

For this compound, the primary spectroscopic interest lies in the ¹³C NMR spectrum and vibrational spectra. DFT calculations can accurately predict ¹³C NMR chemical shifts, and importantly, can quantify the deuterium (B1214612) or ¹³C isotope effects on these shifts. Such studies have demonstrated that deuterium isotope effects on ¹³C chemical shifts can serve as a sensitive probe for understanding hydrogen bonding and molecular structure mdpi.com. While direct ¹³C shifts for this compound are not explicitly detailed in the provided search results, studies on similar fluorinated compounds and general NMR principles suggest that the ¹³C substitution would lead to a specific, predictable shift in the ¹³C NMR signal compared to ¹²C fluoromethane. Similarly, vibrational frequencies calculated using DFT or ab initio methods can be directly compared to experimental IR and Raman spectra. The substitution of ¹³C for ¹²C will result in predictable shifts in these vibrational modes due to the change in reduced mass, allowing for precise assignment of spectral bands and confirmation of isotopic enrichment.

Reaction Pathway Modeling and Transition State Analysis

The investigation of chemical reaction pathways and transition states is a cornerstone of theoretical chemistry, providing a detailed understanding of reaction mechanisms, kinetics, and thermodynamics. Ab initio and DFT methods are extensively employed for this purpose, enabling the mapping of potential energy surfaces (PES) and the identification of critical points, such as reactants, products, intermediates, and transition states.

Numerous studies have focused on the reactions of fluoromethane, particularly its abstraction reactions with radicals like the hydroxyl (OH) radical, which are relevant in atmospheric chemistry and combustion osti.govresearchgate.netosti.govccu.edu.twacs.orgresearchgate.net. These investigations often employ variational transition state theory (VTST) in conjunction with high-level electronic structure calculations to accurately model reaction rate constants and kinetic isotope effects (KIEs). For example, studies have explored the hydrogen and deuterium KIEs in the reactions of CH₃F with OH, providing insights into the reaction dynamics and the role of tunneling osti.govccu.edu.tw. The modeling of these reactions includes calculating activation energies for different pathways, such as direct hydrogen abstraction or oxidative insertion, and characterizing the geometry and energy of the transition state acs.org. The ¹³C substitution in fluoromethane would directly influence the carbon-related kinetic isotope effects, providing a means to experimentally validate theoretical models of these reaction pathways. Transition state analysis allows for the determination of energy barriers, which are critical for predicting reaction rates at various temperatures.

Table of Representative Kinetic Data for Fluoromethane Reactions:

| Reaction Pathway | Parameter | Calculated Value (kcal/mol) | Methodological Basis | Reference(s) |

| Pd + CH₃F → Oxidative Insertion (Activation Energy) | Activation Energy | 27.8 | Ab initio benchmark | acs.org |

| Pd + CH₃F → Oxidative Insertion (Reaction Energy) | Reaction Energy | -6.4 | Ab initio benchmark | acs.org |

| CH₃F + OH → CH₂F + H₂O (H-Abstraction) | Barrier Height (Classical) | 2.8 - 3.1 | Variational Transition State Theory, Ab initio | ccu.edu.tw |

| CH₃F + OH → CH₂F + H₂O | Hydrogen KIE | Sensitive to theory employed | Variational Transition State Theory, Ab initio | ccu.edu.tw |

Intermolecular Interactions and Condensed Phase Behavior Simulations

Understanding how molecules interact with their environment, particularly in condensed phases (liquids, solids) or in solution, is crucial for many chemical and physical processes. Computational methods, including DFT and molecular dynamics, are employed to simulate these intermolecular interactions and condensed-phase behaviors.

Studies have investigated isotope effects on the vaporization of organic compounds from aqueous solutions, utilizing DFT calculations with continuum solvation models or explicit solvent molecules to represent microsolvation acs.org. These simulations analyze how changes in intramolecular vibrations and the coupling of intra- and intermolecular modes, influenced by isotopic substitution, affect partitioning equilibria. For this compound, simulations could explore its solvation properties, hydrogen bonding capabilities (if any, with suitable partners), and its behavior in mixtures or as a solute in various solvents. By modeling clusters of this compound with solvent molecules, researchers can quantify interaction energies and understand how the ¹³C isotope might subtly alter these interactions, influencing properties like solubility, diffusion, or phase behavior. Such simulations are essential for predicting the macroscopic properties of this compound in different environments.

Compound List:

this compound (¹³CH₃F)

Fluoromethane (CH₃F)

Hydroxyl radical (OH)

Palladium (Pd)

Hydroxylamine (NH₂OH)

Ammonia (NH₃)

Methane (B114726) (CH₄)

Difluoromethane (CH₂F₂)

Trifluoromethane (CHF₃)

Formaldehyde (CH₂O)

Fluoroformaldehyde (CHFO)

Carbonyl fluoride (B91410) (COF₂)

Hydrogen fluoride (HF)

Water (H₂O)

Applications in Fundamental Chemical and Physical Research

Quantum Chemical Phenomena and Molecular Structure-Reactivity Relationships

Isotopic substitution, such as the replacement of the common ¹²C isotope with the heavier ¹³C isotope in fluoromethane (B1203902) (CH₃F), serves as a critical tool in fundamental chemical and physical research. This substitution allows scientists to probe intricate molecular behaviors and reaction mechanisms by observing how changes in mass affect quantum chemical properties and, consequently, molecular reactivity. The study of these effects, particularly through the lens of kinetic isotope effects (KIEs), provides invaluable insights into the dynamics of chemical transformations and the nature of transition states.

Impact of ¹³C Substitution on Molecular Structure and Quantum Chemistry

These shifts in vibrational frequencies directly impact the molecule's zero-point energy, which is the minimum energy a quantum mechanical system can possess. Changes in ZPE are particularly significant in chemical reactions where bonds involving the substituted atom are broken or formed in the rate-determining step, a phenomenon known as a primary kinetic isotope effect slideshare.net. While bond lengths and angles typically exhibit minimal changes upon isotopic substitution, the moments of inertia of the molecule are altered, which can be precisely measured through techniques like rotational spectroscopy unibo.it. Computational studies frequently employ these altered vibrational frequencies and ZPEs to accurately model reaction pathways and predict thermodynamic properties of isotopically substituted molecules acs.orgresearchgate.net.

Structure-Reactivity Relationships

The modifications in vibrational frequencies and ZPEs due to ¹³C substitution directly translate into observable changes in molecular reactivity.

Modulation of Activation Barriers: The subtle differences in ZPEs between isotopologues can lead to variations in the activation energy barriers for chemical reactions. For reactions where the C-H bond is directly involved in the transition state, these ZPE differences become a significant factor in determining reaction rates slideshare.net. Research on similar systems, such as the reaction of fluorine atoms with methane (B114726) (F + CH₄), has shown that the excitation of specific vibrational modes, particularly C-H stretching, can substantially enhance reactivity, while other modes might impede it researchgate.net. This underscores how isotopic substitution, by altering vibrational modes, can influence the energy required to surmount reaction barriers.

Tunneling Effects: Quantum mechanical tunneling is a crucial phenomenon in many chemical reactions, especially those involving light atoms, and kinetic isotope effects are often dominated by these tunneling probabilities acs.org. Isotopic substitution can influence the likelihood of a molecule tunneling through an activation barrier by subtly altering the shape and height of the potential energy surface. This modulation of tunneling can lead to significant differences in reaction rates between isotopologues.

Computational Modeling of Reactivity: Advanced computational methods, including ab initio calculations and direct dynamics simulations, are instrumental in dissecting the quantum chemical phenomena associated with isotopic substitution. These studies aim to map potential energy surfaces, identify transition states, and calculate reaction rates, thereby establishing correlations between molecular structure and reactivity acs.orgresearchgate.netresearchgate.net. For instance, studies on the reactions of oxygen anions with methane isotopes have revealed distinct transition states and varying energy barriers that are sensitive to isotopic composition researchgate.net.

Data Table: Illustrative Impact of Isotopic Substitution on Vibrational Frequencies

Specific numerical data detailing the vibrational frequencies of ¹³C fluoromethane compared to ¹²C fluoromethane were not extensively detailed within the provided search snippets. However, the following table illustrates the general principle of how isotopic substitution affects vibrational frequencies, based on the fundamental relationship where frequency (ν) is inversely proportional to the square root of the reduced mass (μ): ν ∝ 1/√μ.

| Molecular Vibration Type | Reduced Mass (μ) | Expected Change in Vibrational Frequency (ν) upon ¹³C substitution |

| C-H Stretch | Increases | Decreases |

| C-F Stretch | Increases | Decreases |

| Bending Modes | Increases | Decreases |

Significance in Research

The meticulous study of how isotopic substitution influences quantum chemical phenomena and molecular reactivity is paramount across various scientific disciplines, including atmospheric chemistry, combustion science, and fundamental reaction dynamics. The use of ¹³C labeling in fluoromethane serves as an effective tracer and analytical probe within complex chemical systems. This approach aids significantly in elucidating reaction pathways and validating theoretical models, contributing to a deeper understanding of chemical processes acs.org.

Mentioned Compounds:

Fluoromethane (CH₃F)

Fluoromethane-13C (CH₃¹³F)

Methane (CH₄)

Trifluoromethane (CHF₃)

Tetrafluoromethane (CF₄)

Hydroxyl Radical (OH)

Advanced Applications in Interdisciplinary Scientific Domains

Materials Science Applications

Fluoromethane-13C finds specialized utility in materials science, primarily as a molecular probe and a precursor for the synthesis of isotopically labeled materials. Its unique isotopic signature, specifically the 13C enrichment, allows for detailed spectroscopic analysis and tracking in complex material systems.

As a Probe Molecule

The application of this compound as a probe molecule leverages its distinct NMR spectral properties. The 13C nucleus offers a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to investigate the structure, dynamics, and interactions within materials.

NMR Spectroscopy Studies: this compound has been employed in gas-phase NMR studies to determine fundamental spectroscopic parameters such as magnetic shielding and spin-spin coupling constants. For instance, research has focused on measuring these parameters as a function of density to obtain values for isolated molecules, aiding in the validation of theoretical calculations and understanding intermolecular interactions researchgate.netmdpi.com. Specifically, studies on fluoromethane-d3 (B1595808) (CD3F) have provided insights into 13C and 19F magnetic shielding and spin-spin coupling, which are crucial for characterizing the behavior of fluorinated compounds in various environments researchgate.net.

Clathrate Hydrate (B1144303) Dynamics: In the study of clathrate hydrates, this compound (CH3F) and its deuterated analog (CD3F) have been used in conjunction with NMR and molecular dynamics simulations. These studies investigate inter-cage dynamics, guest-host interactions, and the structural integrity of the hydrate frameworks. For example, 13C NMR chemical shifts of CH3F within sH hydrates, alongside temperature analyses of 2H NMR powder lineshapes for CD3F, have revealed rapid exchange of CH4 and CH3F guests between cages. This indicates that fluoromethane (B1203902) can influence the hydrogen bonding network of water molecules in the hydrate, potentially leading to defects that facilitate guest migration aip.orgresearchgate.net. Such research is vital for understanding materials designed for gas separation and storage.

Precursor for Labeled Materials

This compound serves as a valuable precursor in the synthesis of materials where specific carbon atoms are isotopically labeled. This labeling is essential for tracing the material's origin, degradation pathways, or incorporation into larger structures.

Synthesis of Labeled Compounds: While direct applications of this compound as a bulk precursor for novel materials are not extensively detailed in the provided search results, its role as a source of a 13C-labeled methyl group is implied. Companies specializing in stable isotopes offer this compound, indicating its availability for custom synthesis and research applications where isotopic labeling is required cortecnet.comsigmaaldrich.combocsci.com. This includes its potential use in creating polymers or other organic materials with specific carbon-13 enrichment, which can then be studied using techniques like solid-state NMR cortecnet.com.

Radiosynthesis Context: Although the focus is on stable isotopes, it's noteworthy that related compounds like [18F]fluoromethane are synthesized, highlighting the broader use of fluoromethane derivatives in labeling. Such processes, while distinct from stable isotope labeling, underscore the chemical versatility of the fluoromethane structure as a foundation for incorporating isotopes google.comnih.govnih.gov. The availability of this compound suggests its utility in similar synthetic strategies for creating materials with traceable isotopic markers.

Advanced Analytical and Methodological Developments for Fluoromethane 13c

Hyphenated Chromatographic Techniques for Separation and Isotopic Ratio Determination (e.g., GC-IRMS)

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) stands as a cornerstone technique for the compound-specific isotopic analysis of volatile organic compounds, including fluorinated species like fluoromethane (B1203902). This hyphenated technique combines the separation power of gas chromatography (GC) with the high sensitivity and specificity of isotope ratio mass spectrometry (IRMS). In GC-IRMS, the GC separates individual compounds from a complex mixture based on their physical and chemical properties. As each separated compound elutes from the GC column, it is online converted into a suitable gas for IRMS analysis, typically carbon dioxide (CO2) for carbon isotope analysis. This conversion is usually achieved through a combustion interface operating at high temperatures (e.g., 1000 °C) ucdavis.edu.

The resulting CO2 is then introduced into the IRMS, which measures the ratio of different isotopes of carbon, specifically the ratio of ¹³C to ¹²C. This allows for the determination of the δ¹³C value for fluoromethane. The primary advantage of GC-IRMS is its ability to provide isotopic information at the molecular level, preserving the chromatographic separation and enabling the analysis of specific compounds within a mixture without prior isolation thermofisher.comepj-conferences.org. This is particularly important for trace analysis where selectivity is paramount. Research has demonstrated the application of GC-IRMS for analyzing various organic compounds, including hydrocarbons and amino acids, highlighting its versatility ucdavis.eduthermofisher.com. While direct studies on ¹³C-labeled fluoromethane using GC-IRMS are not extensively detailed in the provided search results, the principle is well-established for similar volatile compounds.

High-Precision Isotope Ratio Mass Spectrometry (IRMS) for ¹³C Abundance

Isotope Ratio Mass Spectrometry (IRMS) is the fundamental technology for quantifying the relative abundance of isotopes. For ¹³C abundance in fluoromethane, IRMS measures the ¹³C/¹²C ratio with exceptional precision. This is typically achieved by converting the sample into a gas (e.g., CO2) and then ionizing it within the mass spectrometer. The ions are separated based on their mass-to-charge ratio, and their abundances are detected. High-precision IRMS instruments, often magnetic sector instruments with multiple Faraday cups, are designed to detect minute differences in isotopic ratios berkeley.edu.

The ¹³C/¹²C ratio is usually reported as a delta (δ) value, expressed in parts per thousand (‰) relative to a standard, most commonly the Vienna Pee Dee Belemnite (VPDB) carbonate standard oiv.intamazonaws.com. The precision of these measurements is critical for detecting subtle variations in isotopic composition, which can be indicative of different origins or processes. For instance, measurements with a standard deviation (SD) of less than 0.1‰ for ¹³C in methane (B114726) have been reported using IRMS coupled with gas chromatography amazonaws.com. The accuracy of IRMS measurements relies heavily on proper calibration using well-characterized reference materials and meticulous instrument tuning to minimize mass discrimination and other instrumental biases berkeley.eduamazonaws.com.

Development of Novel Sensors and Detection Systems for Labeled Fluoromethanes

The development of novel sensors and detection systems for labeled fluoromethanes is an ongoing area of research, driven by the need for more sensitive, selective, and potentially portable analytical tools. While specific sensor developments for ¹³C-fluoromethane are not explicitly detailed, advancements in laser-based trace gas sensing and miniaturized spectroscopic systems hold significant promise.

Laser absorption spectroscopy techniques, such as Tunable Laser Absorption Spectroscopy (TLAS), are being developed for high sensitivity and specificity in detecting trace gases, including those relevant to isotope analysis oksi.aintt-review.jp. These systems operate in the mid-infrared region and utilize the unique spectral fingerprints of molecules. The integration of these spectroscopic methods into compact, robust sensors is a key trend oksi.aintt-review.jp. Furthermore, research into photonic sensors on microchips is enabling ultra-sensitive detection of trace gases at parts-per-billion (ppb) levels, with potential applications in isotope-specific detection europa.eu. These advancements aim to move beyond traditional laboratory-bound instruments, offering possibilities for field-based monitoring and real-time analysis. Developments in sensor technology for detecting isotopically labeled gases, in general, are crucial for expanding the application scope of these compounds in environmental and biological studies.

Calibration Standards and Reference Materials for ¹³C-Fluoromethane Research

The accuracy and comparability of ¹³C-fluoromethane measurements are critically dependent on the availability and proper use of reliable calibration standards and reference materials (RMs). These materials provide a basis for instrument calibration, method validation, and quality control.

Calibration standards for ¹³C analysis are typically gases with precisely known ¹³C/¹²C ratios, traceable to international standards like the Vienna Pee Dee Belemnite (VPDB) oiv.intamazonaws.com. For gases, these standards are often prepared as mixtures with known isotopic compositions or as pure compounds with certified isotopic values. The National Institute of Standards and Technology (NIST) provides reference materials for various gases, including methane, which serves as a proxy for understanding the requirements for other simple fluorinated hydrocarbons like fluoromethane amazonaws.comnist.gov. For example, NIST Reference Materials (RMs) 8559, 8560, and 8561 are natural gas samples characterized for their isotopic composition, including ¹³C/¹²C ratios, and are used for inter-laboratory comparability nist.gov.

These reference materials are essential for:

Instrument Calibration: Establishing the relationship between the measured signal and the isotopic abundance.

Method Validation: Ensuring that the analytical method produces accurate results.

Quality Assurance: Monitoring instrument performance and data reliability over time.

The preparation and certification of such standards involve rigorous analytical procedures, often using multiple independent methods and inter-laboratory comparisons to establish robust isotopic values and their associated uncertainties nist.govwashington.eduelementalmicroanalysis.com. The availability of certified reference materials is crucial for researchers working with ¹³C-fluoromethane to ensure the validity and reproducibility of their findings.

Future Research Directions and Emerging Paradigms for Fluoromethane 13c

Integration with Advanced Machine Learning and Artificial Intelligence for Predictive Modeling

The field of nuclear magnetic resonance (NMR) spectroscopy is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). mdpi.comnih.gov These computational tools are being developed to predict NMR parameters, such as chemical shifts, with remarkable accuracy, thereby accelerating molecular structure elucidation and analysis. mdpi.comfrontiersin.org

Advanced machine learning models, particularly graph neural networks (GNNs), have shown significant promise in predicting ¹³C NMR chemical shifts. arxiv.orgncssm.edu In these models, molecules are represented as graphs where atoms are nodes and bonds are edges, allowing the AI to learn complex relationships between a molecule's structure and its spectral properties. arxiv.orgncssm.edu For ¹³C NMR, GNN-based models have achieved mean absolute errors (MAEs) as low as 1.355 ppm. arxiv.org Some deep learning methods have even achieved prediction errors below 1 ppm. mdpi.com This level of accuracy is comparable to traditional, more computationally expensive methods like Density Functional Theory (DFT). mdpi.com

The predictive power of these models relies on large datasets of known molecular structures and their corresponding NMR spectra. By training on vast libraries of chemical environments, these algorithms can predict the ¹³C chemical shifts for novel or proposed structures. ncssm.eduresearchgate.net For instance, artificial neural networks have been trained on the chemical environments of over 500,000 carbon atoms to predict their ¹³C NMR chemical shifts with a mean deviation as low as 1.8 ppm. researchgate.net

Below is an interactive data table summarizing the performance of various predictive models for ¹³C NMR chemical shifts.

| Model Type | Mean Absolute Error (MAE) for ¹³C NMR (ppm) | Key Features |

| Graph Neural Network (GNN) | 1.355 | Represents molecules as graphs, capturing detailed chemical environments. arxiv.org |

| Deep Learning Models | < 1.0 | Utilizes deep neural networks for high-accuracy predictions. mdpi.com |

| Artificial Neural Networks | 1.8 | Trained on extensive databases of chemical environments. researchgate.net |

| Density Functional Theory (DFT) | ~2.9 | An ab initio quantum mechanical calculation method. arxiv.org |

Potential Applications in Quantum Information Science and Precision Measurements

The non-zero nuclear spin (I = ½) of the ¹³C nucleus makes it a candidate for use as a quantum bit, or "qubit," the fundamental unit of information in a quantum computer. wikipedia.org Quantum information science (QIS) is a rapidly emerging field that explores the use of quantum-mechanical phenomena to create next-generation technologies for computing, communication, and sensing. nsf.gov

Research into solid-state quantum computing has identified isotopes with nuclear spin as promising qubits. For instance, the ¹³C isotope in diamond and silicon carbide has been investigated for its potential to store and process quantum information. researchgate.netfraunhofer.dearxiv.org In these systems, the nuclear spin of the ¹³C atom can be manipulated and coupled with electronic spins of nearby color centers, forming a quantum register. mdpi.com The coherence of these quantum states, which is crucial for performing complex computations, can be improved by using isotopically pure materials, such as those enriched with ¹³C. fraunhofer.dearxiv.org

While much of the current research focuses on solid-state systems, the principles of using ¹³C as a qubit are transferable. Fluoromethane-13C, as a small, easily synthesized molecule, could serve as a model system for exploring fundamental concepts in quantum information processing. Its simple structure would allow for precise theoretical modeling and experimental control of the ¹³C nuclear spin. The presence of the fluorine atom also introduces an additional spin-½ nucleus, which could potentially be used as a second qubit or as a means to manipulate and read out the state of the ¹³C qubit through spin-spin coupling.

Furthermore, the sharp and sensitive NMR signals of both ¹³C and ¹⁹F in this compound make it a candidate for precision measurements. High-resolution NMR spectroscopy can be used to measure subtle changes in the local environment of the molecule, which could be applied to the development of highly sensitive quantum sensors. These sensors could potentially detect minute changes in magnetic fields, temperature, or chemical environment.

Development of Next-Generation ¹³C-Labeled Probes for Complex Chemical and Environmental Systems

Isotopic labeling with stable isotopes like ¹³C is a powerful technique for tracing the fate of molecules in complex biological and environmental systems. musechem.comfrontiersin.orgroyalsocietypublishing.org By replacing a ¹²C atom with a ¹³C atom, researchers can follow the path of a molecule through metabolic pathways or environmental processes without altering its chemical properties. musechem.com

This compound has the potential to be developed into a next-generation probe for a variety of applications. Its volatility and relatively simple structure could make it a useful tracer in gas-phase reactions or for studying atmospheric chemistry. The presence of the C-F bond, which is not common in naturally occurring biological molecules, provides a unique spectroscopic signature that can be easily distinguished from background signals.

In environmental science, ¹³C-labeled compounds are used to track the degradation and transformation of pollutants, as well as to study microbial metabolism in soil and water. royalsocietypublishing.orgfrontiersin.org For example, ¹³C-labeled substrates can be introduced into a microbial community, and the incorporation of the ¹³C label into various metabolites can be monitored to elucidate metabolic pathways. royalsocietypublishing.org this compound could be used to study the biodegradation of fluorinated organic compounds, which are a class of persistent environmental pollutants.

In metabolic research, ¹³C-labeled compounds are used to study cellular metabolism in real-time. nih.govvanderbilt.edu The development of new ¹³C-labeled probes is crucial for expanding the range of metabolic pathways that can be investigated. The unique properties of this compound could be exploited to design novel probes for studying specific enzymatic reactions or transport processes.

Addressing Methodological Challenges and Opportunities in Isotopic Labeling Research

While isotopic labeling is a powerful tool, there are still methodological challenges to be addressed. One of the main challenges is the synthesis of isotopically labeled compounds. nih.govrsc.org Developing efficient and cost-effective synthetic routes for producing highly enriched ¹³C-labeled compounds is an active area of research. nih.govresearchgate.net The synthesis of this compound, for example, requires specialized techniques to introduce the ¹³C isotope into the molecule. Advances in synthetic chemistry, such as the use of novel catalysts and late-stage functionalization techniques, are providing new opportunities for the synthesis of complex ¹³C-labeled molecules. musechem.comacs.org

Another challenge is the detection and analysis of the ¹³C label in complex samples. While NMR spectroscopy and mass spectrometry are the primary techniques used for this purpose, there is a continuing need to improve the sensitivity and resolution of these methods. The development of new NMR pulse sequences and mass spectrometry techniques is enabling the detection of ¹³C-labeled compounds at lower concentrations and in more complex mixtures.

The research into this compound can contribute to addressing these challenges. As a simple molecule, it can be used as a standard for developing and validating new analytical methods. Furthermore, the study of its synthesis can provide insights into new strategies for isotopic labeling. The opportunities in isotopic labeling research are vast, with potential applications ranging from personalized medicine to environmental monitoring. By addressing the current methodological challenges, researchers can unlock the full potential of this powerful technique.

Q & A

Q. What are the key physical and chemical properties of Fluoromethane-13C, and how do they influence experimental design?

this compound (CAS 20666-44-8) has a molecular weight of 35.02560 g/mol, a boiling point of -77.9°C, and a density of 1.231 (vs air). Its low boiling point necessitates cryogenic storage to prevent volatilization during handling. The isotopic labeling at the carbon position (¹³C) alters its molecular vibration modes, which is critical for spectroscopic studies (e.g., infrared or Raman). Researchers must account for these properties when designing gas-phase experiments or calibrating instrumentation for trace analysis .

Q. What synthetic pathways are used to produce this compound, and what purity validation methods are recommended?

this compound is typically synthesized via halogen exchange using ¹³C-labeled methanol and hydrofluoric acid under controlled conditions. Purity validation requires gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-624) to separate isotopic analogs. Ensure calibration against certified reference materials (CRMs) and report uncertainties to three significant figures, adhering to metrological standards .

Q. How should this compound be handled and stored to maintain isotopic integrity?

Store in passivated stainless steel cylinders at temperatures below -20°C to minimize thermal degradation. Use helium as a carrier gas in gas delivery systems to avoid isotopic dilution. Regularly validate storage conditions using Fourier-transform infrared spectroscopy (FTIR) to detect unintended isotopic exchange or contamination .

Advanced Research Questions

Q. How does the ¹³C isotope in Fluoromethane affect its reactivity in radical-mediated reaction mechanisms?

The ¹³C isotope introduces kinetic isotope effects (KIE), particularly in reactions involving C–F bond cleavage. For example, in photolysis studies, the KIE (kH/kD) for this compound ranges from 1.05 to 1.12, depending on the reaction pathway. Use time-resolved laser-induced fluorescence (TRLIF) to monitor intermediate radicals and validate KIE calculations against density functional theory (DFT) models .

Q. What advanced spectroscopic techniques are optimal for tracking this compound in atmospheric chemistry studies?

Cavity ring-down spectroscopy (CRDS) at 3.3 μm provides sub-ppb sensitivity for detecting ¹³CH3F in trace gas mixtures. Pair this with quantum cascade laser (QCL) sources to resolve rotational-vibrational transitions unique to the ¹³C isotope. Calibrate using dynamic dilution systems with NIST-traceable standards to ensure data reproducibility .

Q. How can researchers resolve contradictions in kinetic data from this compound isotopic tracing experiments?

Contradictions often arise from isotopic scrambling or competing reaction pathways. Implement double-isotope labeling (e.g., ¹³C and ²H) with high-resolution mass spectrometry (HRMS) to differentiate pathways. Use Bayesian statistical frameworks to model competing mechanisms and report posterior probabilities with 95% confidence intervals .

Methodological Best Practices

- Data Reporting : Adhere to the "significant figure" rule for instrumental precision. For example, if GC-MS detects this compound at 99.5% purity, report as 99.5 ± 0.1% (mean ± SD) .

- Spectral Assignments : Reference ¹³C NMR chemical shifts to tetramethylsilane (TMS) and validate assignments using 2D heteronuclear correlation (HETCOR) experiments .

- Contamination Control : Conduct blank runs before each experiment to detect background ¹²CH3F interference, especially in ultrahigh-vacuum systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.